

(R)-Metoprolol chemical properties and structure

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An In-depth Technical Guide to the Chemical Properties and Structure of (R)-Metoprolol

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **(R)-Metoprolol**, targeted at researchers, scientists, and professionals in drug development.

Introduction

(R)-Metoprolol is one of the two enantiomers of the widely used beta-blocker, metoprolol.[1] Metoprolol is a selective $\beta1$ -adrenergic receptor antagonist used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[2][3] While the therapeutic activity of metoprolol is primarily attributed to the (S)-enantiomer, which has a significantly higher affinity for $\beta1$ -adrenergic receptors, the study of the (R)-enantiomer is crucial for understanding the complete pharmacological and toxicological profile of the racemic mixture.[1]

Chemical Structure and Stereochemistry

The chemical structure of **(R)-Metoprolol** is characterized by a propanolamine side chain attached to a para-substituted phenoxy ring. The chiral center is located at the second carbon of the propanolamine chain, resulting in the **(R)** configuration.

- IUPAC Name: (2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[4]
- CAS Number: 81024-43-3[4][5]



- Chemical Formula: C15H25NO3[4][6]
- SMILES: CC(C)NC--INVALID-LINK--O[4]
- InChl: InChl=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1[4]

2D Chemical Structure: (A 2D representation of the **(R)-Metoprolol** molecule would be depicted here, clearly showing the stereochemistry at the chiral center.)

Physicochemical Properties

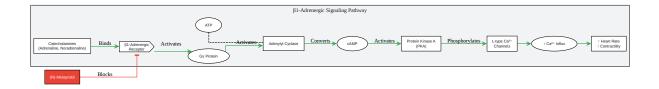
The quantitative physicochemical properties of **(R)-Metoprolol** are summarized in the table below. These properties are essential for its formulation, delivery, and pharmacokinetic behavior.

Property	Value	Source(s)
Molecular Weight	267.36 g/mol	[4][6][7]
Appearance	Light Beige Waxy Solid	[6]
Melting Point	39-42°C	[5][7]
Boiling Point	398.6 ± 37.0 °C at 760 mmHg	[7]
Density	1.0 ± 0.1 g/cm ³	[7]
pKa (basic)	9.555	[4]
logP (Octanol/Water)	1.6 to 2.15	[2]
Solubility	Soluble in DMSO and dimethylformamide. The tartrate salt is highly soluble in water (>1000 mg/ml) and methanol (>500 mg/ml).	[8][9][10]

Mechanism of Action



Metoprolol is a selective antagonist of $\beta1$ -adrenergic receptors, which are predominantly located in cardiac tissue.[11] The binding of catecholamines like adrenaline and noradrenaline to these receptors normally increases heart rate and contractility.[11][12] **(R)-Metoprolol**, like its S-enantiomer, competitively blocks these receptors, thereby inhibiting the downstream signaling cascade.[2][11] This blockade leads to a reduction in heart rate (negative chronotropic effect) and force of contraction (negative inotropic effect), ultimately decreasing myocardial oxygen demand.[3][11]



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Caption: β1-Adrenergic receptor signaling pathway and inhibition by **(R)-Metoprolol**.

Experimental Protocols Synthesis of Racemic Metoprolol

A common method for the synthesis of metoprolol involves a two-step process.[13][14][15]

• Epoxide Formation: 4-(2-methoxyethyl)phenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) under aqueous alkaline conditions. This reaction forms the intermediate epoxide, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. [13][15]



Amination: The resulting epoxide intermediate is then reacted with isopropylamine. The
amine attacks the less sterically hindered carbon of the epoxide ring, opening it to form the
final metoprolol base. This reaction can be carried out in a solvent like isopropanol or in the
absence of a solvent at elevated temperatures.[13][15][16]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

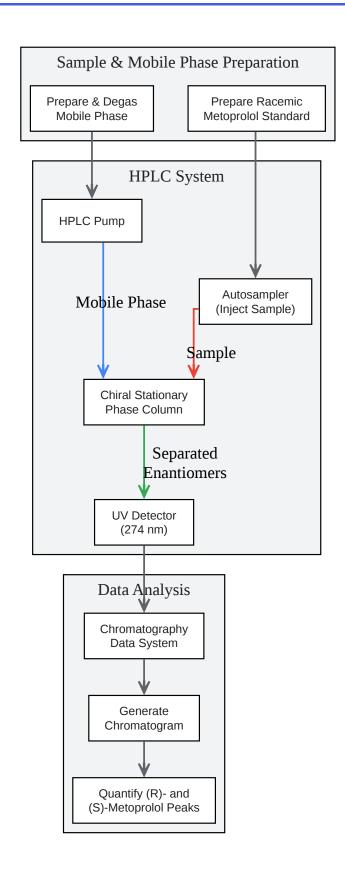
The enantiomers of metoprolol can be separated and quantified using chiral HPLC. A variety of chiral stationary phases (CSPs) have been successfully employed for this purpose.[17][18]

Example Protocol for Chiral Separation:

- Instrumentation: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.[1]
- Column: Chiralcel OD column (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[17][18]
- Mobile Phase: A mixture of n-Hexane, Ethanol, Diethylamine, and Acetic Acid (e.g., in a ratio of 40:60:0.2:0.2 v/v/v/v). The mobile phase should be filtered and degassed before use.[1]
- Flow Rate: Typically 0.5 1.0 mL/min.[19]
- Detection: UV detection at a wavelength of 274 nm.[19]
- Sample Preparation: A stock solution of racemic metoprolol is prepared in the mobile phase (e.g., 1 mg/mL) and then diluted to the desired concentration for analysis.[1]

This method allows for the baseline separation of the (R)- and (S)-enantiomers, enabling their individual quantification in various matrices.





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Caption: Experimental workflow for the chiral separation of metoprolol enantiomers by HPLC.



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